molecular formula C19H13IN2 B3029710 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole CAS No. 760212-42-8

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole

Cat. No. B3029710
M. Wt: 396.2 g/mol
InChI Key: AZRBPNMWQFEAJW-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The compound "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole" is a specific benzimidazole derivative that, while not directly synthesized or analyzed in the provided papers, shares structural similarities with the compounds discussed in the research. These papers explore various synthetic routes, molecular structures, chemical reactions, and physical and chemical properties of benzimidazole derivatives, which can provide insights into the analysis of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of iodine or iodine-containing reagents. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results . Another study reported the synthesis of benzimidazole and benzothiazole derivatives through molecular iodine-mediated oxidative cyclization, which also led to the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines . These methods highlight the versatility of iodine in promoting cyclization reactions, which could be relevant for the synthesis of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, the structure of novel phenylazopyrimidone dyes was characterized using these techniques . Additionally, the crystal structure of a specific benzimidazole derivative was determined by single-crystal X-ray diffraction . These analytical methods are crucial for determining the molecular structure and confirming the identity of synthesized compounds, including potential derivatives of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including cyclocondensation and reactions with different reagents to form new bonds. For instance, a series of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles were synthesized via cyclocondensation reactions . The use of phenyliodosophthalate (PhI(Phth)), a hypervalent iodine reagent, in the synthesis of benzimidazole-fused iminosugars also demonstrates the reactivity of benzimidazole derivatives in radical fragmentation/cyclization reactions . These reactions could be relevant for the chemical modification of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The effect of substituents on the absorption ability of phenylazopyrimidones was examined, showing that electron-withdrawing and electron-donating groups affect these properties . The antimicrobial and antifungal activities of certain benzimidazole derivatives were also evaluated, indicating their potential as bioactive molecules . These properties are important for understanding the behavior of benzimidazole derivatives in different environments and could inform the potential applications of "2-(4-iodophenyl)-1-phenyl-1H-benzimidazole".

Scientific Research Applications

Microwave-Mediated Synthesis and Antibacterial Activity

Raut et al. (2011) explored the synthesis of novel 2-(substituted biphenyl) benzimidazoles, including derivatives of 2-(4-iodophenyl)-1H-benzimidazole. They utilized a microwave-mediated Suzuki-Miyaura coupling method, which showed advantages like shorter reaction times and higher yields. The synthesized compounds were tested for antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, demonstrating potential biomedical applications (Raut et al., 2011).

Ruthenium-Catalyzed C–H Bond Functionalization

Kobayashi et al. (2014) investigated the regioselective monoarylation of 2-phenylbenzimidazole, demonstrating a method to synthesize novel 2-(biphenyl-2-yl)benzimidazoles with good to excellent yields. This process involved the reaction of 1-methyl-2-phenyl-1H-benzimidazole with 4-iodoanisole, showcasing a chemical application in creating new benzimidazole derivatives (Kobayashi et al., 2014).

Synthesis and Antimicrobial Activity of Pd(II) and Pt(II) Complexes

Mansour and Abdel-Ghani (2015) synthesized new cis-platin analogs, PdII and PtII complexes, using 2-(4-iodophenyl)-1H-benzimidazole derivatives. These complexes, designed as potential antitumor compounds, showed significant cytotoxic activities against various cancer cell lines and exhibited antibacterial activity against a range of bacteria. This research highlights the potential use of these compounds in cancer treatment and as antimicrobial agents (Mansour & Abdel-Ghani, 2015).

Corrosion Inhibition for Mild Steel

Yadav et al. (2013) investigated the corrosion inhibition properties of benzimidazole derivatives, including those based on 2-(4-iodophenyl)-1-phenyl-1H-benzimidazole, for mild steel in hydrochloric acid. Their findings suggested that these compounds could serve as effective corrosion inhibitors, a significant application in industrial processes and maintenance (Yadav et al., 2013).

Benzimidazole Inhibitors of DNA Repair Enzyme

White et al. (2000) focused on the development of 2-aryl-1H-benzimidazole-4-carboxamides as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors have potential clinical applications as resistance-modifying agents in cancer chemotherapy, enhancing the effectiveness of certain cancer treatments (White et al., 2000).

properties

IUPAC Name

2-(4-iodophenyl)-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRBPNMWQFEAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268992
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-iodophenyl)-1-phenyl-1H-benzimidazole

CAS RN

760212-42-8
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760212-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37.47 g (136 mmol) of 97% 4-iodobenzoyl chloride and 12.82 g (68.2 mmol) of 98% o-aminodiphenylamine were heated to 100° C., in the course of which a stirrable melt formed from 85-90° C. Once the gas evolution had ended (5 min), the melt solidified. The reaction mixture was kept at 100° C. for another 3 hours. After cooling, it was admixed with 100 ml of ethanol with stirring. The precipitate was filtered off with suction, washed with ethanol and stirred up again in 400 ml of ethanol. The suspension was heated to 75° C., which formed a solution which was adjusted to pH 8 with 29 ml of 25% ammonia. After cooling to 5-10° C., the precipitate was filtered off with suction, washed with cold ethanol and dried at 75° C. in a vacuum drying cabinet. 18.37 g (68% of theory) of light gray microcrystals having an m.p. of 178-181° C. were obtained.
Quantity
37.47 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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